Acopafant

Endotoxemia Sepsis Models TNF-α Inhibition

Sepsis research lacks tools that reverse established endotoxic shock; steroids require pre-treatment. Acopafant (Dacopafant) is a PAF receptor antagonist and TNF-α synthesis inhibitor that reverses LPS-induced hemoconcentration and TNF-α release when given post-challenge. Key features: • Reverses established shock (not shared by dexamethasone) • Abolishes TNF-α mRNA in macrophages • Suppresses HIV-1 reactivation via TNF-α axis. Supplied for research use with global shipping.

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
CAS No. 125372-33-0
Cat. No. B1669751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcopafant
CAS125372-33-0
Synonyms3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide
48740 RP
48740RP
RP 48740
RP 55778
RP 55779
RP-48740
RP-55778
RP-55779
Molecular FormulaC12H11N3OS
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N
InChIInChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)/t12-/m1/s1
InChIKeyARFOASMERCHFBY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acopafant Identity and Pharmacological Class


Acopafant (also known as Dacopafant, RP 55778) is a small-molecule antagonist of the platelet-activating factor (PAF) receptor [1]. It is the active (R)-enantiomer of the racemic mixture RP 48740 and belongs to the pyrrolo[1,2-c]thiazole chemical class [2]. Beyond its primary PAF antagonism, Acopafant has been characterized as an inhibitor of tumor necrosis factor-alpha (TNF-α) synthesis [3]. The compound was advanced to Phase I clinical trials for sepsis and asthma but was subsequently discontinued [2].

Why In-Class PAF Antagonists Cannot Substitute Acopafant


The platelet-activating factor (PAF) receptor antagonist class is characterized by significant structural and pharmacological heterogeneity, which translates into divergent functional profiles across different chemical series [1]. Acopafant's pyrrolo[1,2-c]thiazole scaffold and its unique (R)-enantiomeric configuration confer a distinct combination of PAF antagonism and TNF-α synthesis inhibition [2]. This dual mechanism is not a universal feature of all PAF antagonists; for instance, the hetrazepine WEB 2086 (Apafant) and the dual PAF/histamine antagonist SCH 37370 exhibit different potency ranges and selectivity profiles [3]. Direct substitution with an alternative PAF antagonist, even one with a reported similar IC50 in a single assay, can lead to unexpected experimental outcomes due to differences in target engagement kinetics, species-specific receptor interactions, and off-target effects. The quantitative evidence presented in Section 3 substantiates these key differentiators that preclude simple interchangeability.

Acopafant: Comparative Performance Evidence


Post-Challenge Endotoxemia Reversal vs. Dexamethasone

Acopafant (RP 55778) demonstrated a unique ability to reverse already established endotoxin-induced pathology, a property not shared by the glucocorticoid dexamethasone. In a rat model of LPS-induced hemoconcentration, Acopafant administered *after* the LPS challenge effectively inhibited the response, whereas dexamethasone was effective only when given *prior* to the LPS challenge [1]. This indicates a distinct therapeutic window and mechanism of action for Acopafant that is independent of the prophylactic requirement of steroids.

Endotoxemia Sepsis Models TNF-α Inhibition

PAF-Induced Platelet Aggregation: Comparative Potency

The racemic precursor of Acopafant, RP 48740, inhibits [3H]PAF binding to human platelets with an IC50 of 2.3 µM and antagonizes PAF-induced platelet activation with an IC50 of 16 µM [1]. This positions Acopafant's molecular scaffold with a distinct potency profile relative to other established PAF antagonists. For example, the hetrazepine WEB 2086 (Apafant) is considerably more potent, inhibiting PAF-induced human platelet aggregation with an IC50 of 0.17 µM [2]. Conversely, the dual antagonist SCH 37370 exhibits intermediate potency, with an IC50 of 0.6 µM for PAF-induced platelet aggregation [3]. This rank order of potency (WEB 2086 > SCH 37370 > RP 48740) is a key consideration for assay design where the desired level of receptor blockade must be carefully controlled.

Platelet Aggregation PAF Receptor Antagonism In Vitro Pharmacology

TNF-α Synthesis Inhibition as a Dual Mechanism

Acopafant (RP 55778) exhibits a dual mechanism of action, functioning as both a PAF receptor antagonist and a selective inhibitor of TNF-α synthesis. This property is not a universal feature of all PAF antagonists. In murine peritoneal macrophages, Acopafant abolished the strong TNF-α mRNA signal induced by LPS [1]. While other PAF antagonists like WEB 2086 and SCH 37370 are primarily characterized by their PAF and/or histamine antagonism, direct comparative data on TNF-α synthesis inhibition are not available in the literature. This dual activity is a class-level inference based on Acopafant's unique profile within the pyrrolo[1,2-c]thiazole series [2].

TNF-α Inhibition Inflammation Macrophage Biology

HIV-1 Replication Suppression

Acopafant (RP 55778) has been shown to potently suppress the induction of HIV-1 expression in chronically infected promonocytic U1 cells [1]. It inhibited the production of reverse transcriptase activity in cells stimulated with TNF-α and PMA [1]. Furthermore, RP 55778 inhibited acute HIV replication in primary T-cell blasts [1]. While the precise IC50 values for this effect are not widely reported, one source indicates an ED50 of 50 µM for inhibiting HIV-1-DAS replication in primary macrophages [2]. This activity is not a general property of all PAF antagonists and represents a distinct research application for Acopafant. For comparison, other PAF antagonists like WEB 2086 are not primarily investigated for anti-HIV activity.

HIV-1 Replication Antiviral Research Monocyte/Macrophage Biology

Acopafant: Validated Research Applications


Temporal Dynamics of Endotoxin-Induced Inflammation

Acopafant is uniquely suited for studies where intervention must occur *after* the onset of an endotoxic challenge. As demonstrated in Section 3, it reverses established LPS-induced hemoconcentration and TNF-α release, a property not shared by dexamethasone [1]. This makes it an invaluable tool for dissecting the late-phase signaling pathways of PAF and TNF-α in sepsis models, where prophylactic treatment with steroids is not clinically translatable. Researchers can administer Acopafant at defined time points post-LPS to map the window of therapeutic opportunity and identify downstream effectors.

PAF and TNF-α Crosstalk in Macrophage Inflammation

The dual mechanism of Acopafant—PAF receptor antagonism coupled with TNF-α synthesis inhibition—makes it a superior probe for studying the interplay between these two central inflammatory mediators. As detailed in Section 3, Acopafant selectively abolishes LPS-induced TNF-α mRNA expression in macrophages [1]. This dual activity allows researchers to delineate the independent and synergistic contributions of PAF signaling and TNF-α production in models of macrophage activation, a level of pharmacological dissection not possible with a standard, single-target PAF antagonist like WEB 2086.

PAF/TNF-α Pathway in HIV Latency

Acopafant's demonstrated ability to suppress HIV-1 expression in chronically infected cells [2] positions it as a specialized chemical probe for virology research. Its mechanism, which involves inhibition of TNF-α-dependent viral induction, is distinct from that of other PAF antagonists. This makes Acopafant the reagent of choice for experiments designed to determine the role of the PAF/TNF-α axis in maintaining HIV latency or driving viral reactivation in monocyte/macrophage reservoirs. Using a more potent but less functionally specific PAF antagonist would not address the TNF-α component of this pathway.

Controlled PAF Receptor Blockade in Platelet Aggregation

For in vitro platelet aggregation assays requiring a defined, moderate level of PAF receptor antagonism, Acopafant (as its racemate RP 48740) offers a valuable tool. As quantified in Section 3, its IC50 for inhibiting PAF-induced platelet aggregation is 16 µM, which is significantly less potent than WEB 2086 (0.17 µM) and SCH 37370 (0.6 µM) [3]. This lower potency can be advantageous for creating partial blockade conditions or for titrating inhibitory effects in complex biological matrices where complete receptor inactivation would obscure more nuanced signaling events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acopafant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.